4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile
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Overview
Description
4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile is an organic compound with the molecular formula C16H12N2. It is a derivative of benzonitrile, featuring an imine group (C=N) and an ethenylphenyl group. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile typically involves the condensation reaction between 4-ethenylbenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Methylphenyl)imino]methyl}benzonitrile
- 4-{[(4-Ethoxyphenyl)imino]methyl}benzonitrile
- 4-{(E)-[(4-Benzoylphenyl)imino]methyl}benzonitrile
Uniqueness
4-{(E)-[(4-Ethenylphenyl)imino]methyl}benzonitrile is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
CAS No. |
62330-32-9 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2/c1-2-13-7-9-16(10-8-13)18-12-15-5-3-14(11-17)4-6-15/h2-10,12H,1H2 |
InChI Key |
JIAZQYWDMDZCNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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